Bathochromic Shift in Longest-Wavelength Absorption: 6-Phenylazulene vs. Azulene and 4-Phenylazulene
6-Phenylazulene exhibits a pronounced bathochromic shift in its longest-wavelength visible absorption band relative to both unsubstituted azulene and 4-phenylazulene. Whereas 4-phenylazulene absorbs at the same wavelength as azulene itself (approx. 580 nm for the longest-wavelength band), the 6-phenyl isomer displays its longest-wavelength absorption maximum at 716 nm (log ε 2.00) in ethanol [1]. This represents a shift of approximately 136 nm toward longer wavelengths compared to azulene, as established by direct side-by-side spectroscopic comparison in the seminal work of Bergmann and Ikan [1]. The 5- and 6-isomers have practically identical absorption spectra, meaning the choice between them must rely on other differentiating factors such as synthetic accessibility [1].
| Evidence Dimension | Longest-wavelength UV-Vis absorption maximum (S0 → S1 transition) |
|---|---|
| Target Compound Data | λ_max = 716 nm (log ε 2.00) for 6-phenylazulene |
| Comparator Or Baseline | Azulene: λ_max ≈ 580 nm (longest visible band); 4-Phenylazulene: absorbs at same wavelength as azulene |
| Quantified Difference | Bathochromic shift of approx. 136 nm (6-phenylazulene vs. azulene); no shift for 4-phenylazulene vs. azulene |
| Conditions | Ethanol solution at room temperature; data from Table I in Bergmann & Ikan (1958) |
Why This Matters
This specific red-shift enables 6-phenylazulene to absorb at wavelengths where azulene and 4-phenylazulene do not, providing a spectroscopically distinct optical signature relevant for wavelength-selective optoelectronic and sensing applications.
- [1] Bergmann, E.D.; Ikan, R. 4- and 5-Phenylazulenes. J. Am. Chem. Soc., 1958, 80, 3135–3137. Table I: Spectra of 4-, 5- and 6-Phenylazulene (in ethanol). View Source
